molecular formula C8H12O2 B147932 6-(Oxiran-2-YL)hex-5-YN-1-OL CAS No. 138059-78-6

6-(Oxiran-2-YL)hex-5-YN-1-OL

Cat. No. B147932
M. Wt: 140.18 g/mol
InChI Key: SIXSEBKFFMUNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Oxiran-2-YL)hex-5-YN-1-OL is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 6-(2-epoxypropoxy)hex-5-yn-1-ol or HEHPE, and it belongs to the class of propargyl alcohols. In

Mechanism Of Action

The mechanism of action of 6-(Oxiran-2-YL)hex-5-YN-1-OL is not fully understood. However, it is believed that the compound acts as an alkylating agent, which means it can add an alkyl group to a nucleophilic atom in a molecule. This property makes it useful for the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 6-(Oxiran-2-YL)hex-5-YN-1-OL. However, studies have shown that it has low toxicity and is not harmful to human health. It is also biodegradable, which means it can be broken down by natural processes in the environment.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-(Oxiran-2-YL)hex-5-YN-1-OL is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of this compound is its low reactivity, which can make it difficult to use in certain reactions.

Future Directions

There are several potential future directions for the research and application of 6-(Oxiran-2-YL)hex-5-YN-1-OL. One possible direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the exploration of its potential applications in the fields of medicine and agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential toxicity and environmental impact.
Conclusion
In conclusion, 6-(Oxiran-2-YL)hex-5-YN-1-OL is a versatile and promising compound that has potential applications in various fields of scientific research. Its unique properties make it a valuable building block for the synthesis of various organic compounds, and its low toxicity and biodegradability make it a safe and environmentally friendly option for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in medicine and agriculture.

Synthesis Methods

There are several methods for synthesizing 6-(Oxiran-2-YL)hex-5-YN-1-OL. One of the most common methods is the reaction between 6-hexyn-1-ol and epichlorohydrin in the presence of a base catalyst. The reaction produces 6-(Oxiran-2-YL)hex-5-YN-1-OL as the main product. Another method involves the reaction between 6-hexyn-1-ol and glycidol in the presence of a base catalyst. The reaction produces a mixture of 6-(Oxiran-2-YL)hex-5-YN-1-OL and its isomer, 6-(Oxiran-2-YL)hex-4-YN-1-OL.

Scientific Research Applications

6-(Oxiran-2-YL)hex-5-YN-1-OL has a wide range of potential applications in scientific research. One of its most promising applications is as a building block for the synthesis of various organic compounds. It can be used to synthesize a range of derivatives, including amino acids, peptides, and nucleosides. Additionally, it has been used as a starting material for the synthesis of bioactive compounds, such as antitumor agents and antimicrobial agents.

properties

CAS RN

138059-78-6

Product Name

6-(Oxiran-2-YL)hex-5-YN-1-OL

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-(oxiran-2-yl)hex-5-yn-1-ol

InChI

InChI=1S/C8H12O2/c9-6-4-2-1-3-5-8-7-10-8/h8-9H,1-2,4,6-7H2

InChI Key

SIXSEBKFFMUNNW-UHFFFAOYSA-N

SMILES

C1C(O1)C#CCCCCO

Canonical SMILES

C1C(O1)C#CCCCCO

synonyms

5-Hexyn-1-ol, 6-oxiranyl- (9CI)

Origin of Product

United States

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